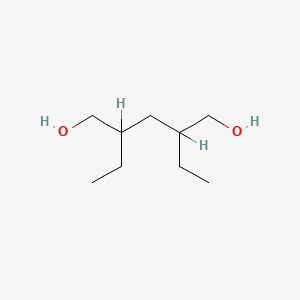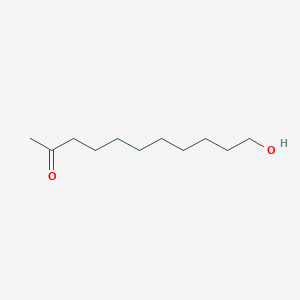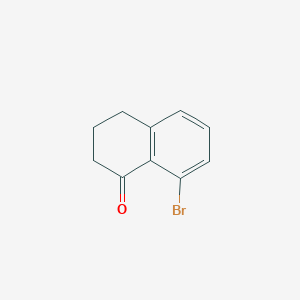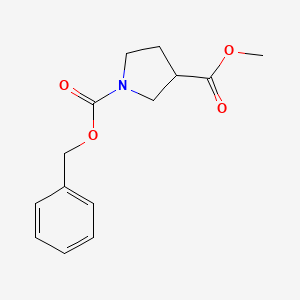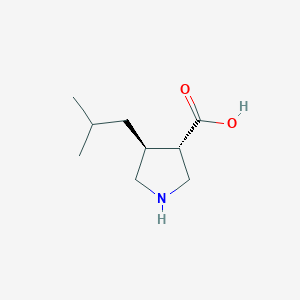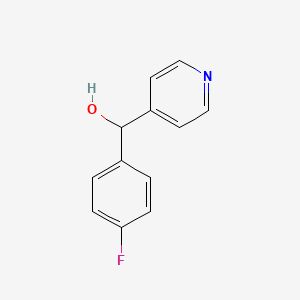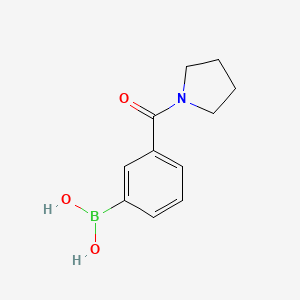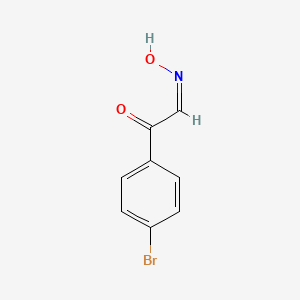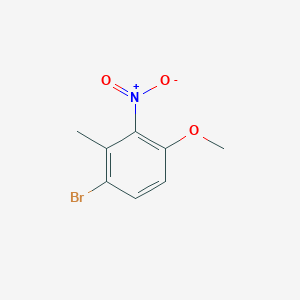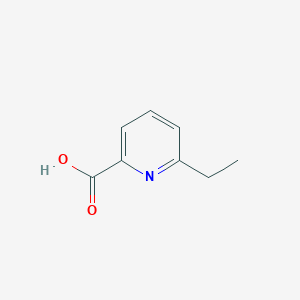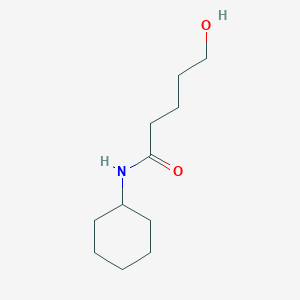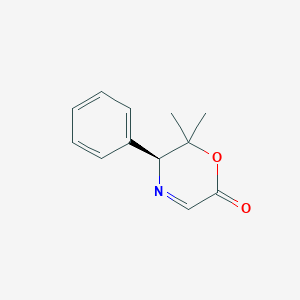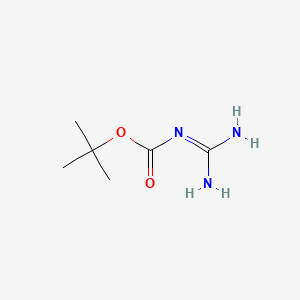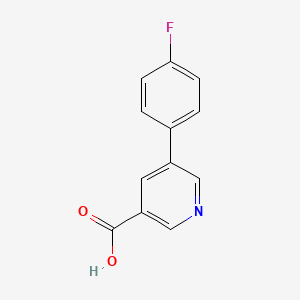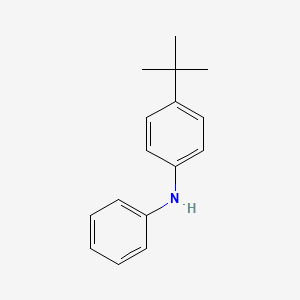
4-tert-butyl-N-phenylaniline
Overview
Description
4-tert-butyl-N-phenylaniline is a chemical compound with the molecular formula C16H19N . It is also known by other names such as 4-tert-butyldiphenylamine and N-(4-tert-butylphenyl)aniline .
Synthesis Analysis
While specific synthesis methods for 4-tert-butyl-N-phenylaniline were not found in the search results, it’s worth noting that similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling .
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-N-phenylaniline consists of 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The InChI key for this compound is UOMXLEWVJZEVGP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-tert-butyl-N-phenylaniline has a molecular weight of 225.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is solid at 20 degrees Celsius .
Scientific Research Applications
-
Chemical Synthesis
- Application : 4-tert-Butyl-N-phenylaniline is used as a building block in chemical synthesis . It’s used in the production of various nitrogen compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, it would be used in a reaction with other chemicals under controlled conditions to produce the desired compound .
- Results : The outcomes of these syntheses would be new compounds with properties determined by their specific structures and the presence of the 4-tert-butyl-N-phenylaniline moiety .
-
Material Science
- Application : It’s used as a material building block, particularly in the field of small molecule semiconductors .
- Method : Again, the specific methods would depend on the particular material being synthesized. It could involve reactions with other materials, followed by processes such as purification, crystallization, and testing .
- Results : The results would be new materials with properties influenced by the presence of the 4-tert-butyl-N-phenylaniline .
-
Pharmaceuticals
- Application : 4-tert-Butyl-N-phenylaniline can be used in the synthesis of various pharmaceutical compounds .
- Method : The specific methods would depend on the particular pharmaceutical compound being synthesized. It could involve reactions with other chemicals under controlled conditions .
- Results : The outcomes would be new pharmaceutical compounds with properties influenced by the presence of the 4-tert-butyl-N-phenylaniline .
-
Dye Synthesis
- Application : It’s used in the synthesis of dyes .
- Method : The specific methods would depend on the particular dye being synthesized. It could involve reactions with other chemicals under controlled conditions .
- Results : The outcomes would be new dyes with properties influenced by the presence of the 4-tert-butyl-N-phenylaniline .
-
Formic Acid Derivative Synthesis
-
Triphenylamine Derivative Synthesis
- Application : It’s used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine, a new triphenylamine-containing diamine monomer .
- Method : The specific methods would depend on the particular triphenylamine derivative being synthesized. It could involve reactions with other chemicals under controlled conditions .
- Results : The outcomes would be new triphenylamine derivatives with properties influenced by the presence of the 4-tert-butyl-N-phenylaniline .
-
Synthesis of 2-oxopyrimido [4,5-d]pyrimidin-5 (6 H)-one
- Application : 4-tert-Butylaniline is used in the synthesis of 2-oxopyrimido [4,5-d]pyrimidin-5 (6 H)-one .
- Method : The specific methods would depend on the particular compound being synthesized. It could involve reactions with other chemicals under controlled conditions .
- Results : The outcomes would be new compounds with properties influenced by the presence of the 4-tert-butyl-N-phenylaniline .
-
Synthesis of Formic Acid- (4-tert-butyl-anilide)
properties
IUPAC Name |
4-tert-butyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMXLEWVJZEVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466175 | |
| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-phenylaniline | |
CAS RN |
4496-49-5 | |
| Record name | 4-tert-Butyldiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-TERT-BUTYLDIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0424V222U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


